molecular formula C16H14N2O3 B2366890 2-methoxy-N-(2-oxoindolin-5-yl)benzamide CAS No. 921774-80-3

2-methoxy-N-(2-oxoindolin-5-yl)benzamide

Cat. No.: B2366890
CAS No.: 921774-80-3
M. Wt: 282.299
InChI Key: MLPOFERZCHZXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-oxoindolin-5-yl)benzamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Biochemical Analysis

Biochemical Properties

Indole derivatives, including 2-methoxy-N-(2-oxoindolin-5-yl)benzamide, have been found to bind with high affinity to multiple receptors, making them useful in developing new derivatives . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The effects of this compound on cells are not yet fully understood. Similar indole derivatives have shown notable cytotoxicity toward various human cancer cell lines . They have been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of this compound is not yet fully elucidated. It is known that indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

The synthesis of 2-methoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-oxoindoline-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

    Starting Materials: 2-methoxybenzoic acid and 2-oxoindoline-5-carboxylic acid.

    Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Procedure: The starting materials are dissolved in an appropriate solvent, such as dichloromethane, and the coupling agent and catalyst are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The crude product is purified using column chromatography to obtain the pure this compound.

Chemical Reactions Analysis

2-methoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Comparison with Similar Compounds

2-methoxy-N-(2-oxoindolin-5-yl)benzamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to interact with a distinct set of molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-5-3-2-4-12(14)16(20)17-11-6-7-13-10(8-11)9-15(19)18-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPOFERZCHZXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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